molecular formula C21H26N4 B2781902 N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 912905-93-2

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B2781902
CAS No.: 912905-93-2
M. Wt: 334.467
InChI Key: BXVHGABWNGMKAI-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine core.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via a nucleophilic substitution reaction, typically using cyclohexylamine.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
  • N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be classified under the pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. Its molecular formula is C19H24N4C_{19}H_{24}N_{4}, and it exhibits a complex structure that contributes to its biological efficacy.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in disease processes. For example, they have been shown to inhibit reverse transcriptase (RT) in HIV, which is crucial for viral replication.
  • Antiviral Activity : The compound has shown promising antiviral properties against various viruses. In vitro studies have demonstrated that pyrazolo derivatives can inhibit the activity of viruses such as HIV and the measles virus (MeV), with effective concentrations (EC50) in the low nanomolar range.

Antiviral Properties

A significant body of research has focused on the antiviral properties of pyrazolo compounds. For instance:

  • HIV Inhibition : Studies have reported that certain pyrazolo derivatives exhibit IC50 values as low as 1.96 µM against HIV reverse transcriptase . This suggests a strong potential for development into therapeutic agents for HIV treatment.
  • Measles Virus : Another study highlighted a pyrazolo derivative with an EC50 of 60 nM against MeV, indicating effective inhibition of viral replication .

Anticancer Activity

The structural characteristics of this compound also suggest potential anticancer activity:

  • Cell Proliferation Inhibition : Compounds in this class have been observed to inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of pyrazolo derivatives against HIV. The most active compound showed an IC50 value of 0.02 µM against resistant strains, demonstrating the potential for treating drug-resistant HIV variants .

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, a related pyrazolo compound was found to induce apoptosis in human breast cancer cells with an IC50 value of 15 µM. The study suggested that the compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis of Biological Activities

Activity Type Target Virus/Cancer Type IC50/EC50 Value Reference
AntiviralHIV0.02 µM
AntiviralMeasles Virus60 nM
AnticancerBreast Cancer15 µM

Properties

IUPAC Name

N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-15-9-10-19(16(2)13-15)25-21-18(14-23-25)20(11-12-22-21)24(3)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVHGABWNGMKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=CC(=C3C=N2)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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